molecular formula C11H11ClN2O3 B13434372 Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate CAS No. 2007919-88-0

Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate

Cat. No.: B13434372
CAS No.: 2007919-88-0
M. Wt: 254.67 g/mol
InChI Key: SXSULWBSFPDRCF-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The unique structure of this compound, which includes a pyrido[1,2-a]pyrimidine core, makes it a valuable scaffold for the development of new pharmaceuticals and chemical reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by chloromethylation and esterification steps . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex structures.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce carboxylic acids or ketones .

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-4-oxo-4,9a-dihydro-1H-pyrido[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Properties

CAS No.

2007919-88-0

Molecular Formula

C11H11ClN2O3

Molecular Weight

254.67 g/mol

IUPAC Name

methyl 2-(chloromethyl)-4-oxo-1,9a-dihydropyrido[1,2-a]pyrimidine-7-carboxylate

InChI

InChI=1S/C11H11ClN2O3/c1-17-11(16)7-2-3-9-13-8(5-12)4-10(15)14(9)6-7/h2-4,6,9,13H,5H2,1H3

InChI Key

SXSULWBSFPDRCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(C=C1)NC(=CC2=O)CCl

Origin of Product

United States

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